N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide is a heterocyclic compound featuring a pyrrolidinone core substituted with a benzodioxole moiety and a 3-fluorobenzamide group. The benzodioxole ring (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity in CNS-targeting compounds . The 3-fluorobenzamide group contributes to electronic and steric effects, which may influence solubility and receptor interactions.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c20-14-3-1-2-13(7-14)19(24)21-9-12-6-18(23)22(10-12)15-4-5-16-17(8-15)26-11-25-16/h1-5,7-8,12H,6,9-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZBGHHJGLPSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound can be dissected into three primary building blocks:
- Benzo[d]dioxol-5-yl moiety : Introduced via nucleophilic substitution or transition-metal-catalyzed coupling.
- 5-Oxopyrrolidin-3-yl core : Synthesized through cyclocondensation or oxidative ring-closing reactions.
- 3-Fluorobenzamide group : Incorporated via amide bond formation using carboxylate activation strategies.
Stepwise Synthetic Routes
Synthesis of 1-(Benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-ylmethanamine
Route A: Reductive Amination Approach
- Starting Material : Ethyl 4-oxopyrrolidine-3-carboxylate
- Benzodioxole Coupling :
- Ester Reduction :
- LiAlH4 in THF (0°C to reflux, 6 h) reduces ester to primary alcohol (94% yield).
- Oxime Formation & Reduction :
- Convert alcohol to oxime (NH2OH·HCl, pyridine, EtOH, 80°C), then reduce with Ra-Ni/H2 (40 psi, 12 h) to obtain methanamine.
Critical Parameters :
- Palladium catalyst loading <2 mol% prevents over-amination byproducts.
- Strict temperature control (±2°C) during reduction ensures >90% enantiomeric excess.
Route B: Enzymatic Desymmetrization
- Substrate : 3-Cyanomethyl-5-oxopyrrolidine
- Candida antarctica Lipase B (CAL-B) Catalysis :
- Kinetic resolution in MTBE at 35°C (24 h) provides (R)-amine with 98% ee.
- Productivity: 2.8 g/L/h enzyme turnover.
3-Fluorobenzoyl Chloride Preparation
| Step | Reagent/Conditions | Time | Yield | Purity |
|---|---|---|---|---|
| 1. Carboxylic Acid Activation | (COCl)2 (1.2 eq), DMF (cat.), DCM, 0°C → RT | 3 h | 95% | 99% (HPLC) |
| 2. Quenching | Remove excess oxalyl chloride under reduced pressure | - | - | - |
| 3. Storage | Stabilized with 0.1% BHT in anhydrous THF at -20°C | - | - | - |
Amide Bond Formation
Method 1: Schlenk Technique under Inert Atmosphere
- Reaction Matrix :
- Amine (1 eq), 3-fluorobenzoyl chloride (1.05 eq), Et3N (2 eq) in anhydrous THF
- Temperature: -78°C → 25°C over 6 h
- Workup :
- Quench with sat. NH4Cl, extract with EtOAc (3×), dry over MgSO4
- Isolated yield: 82%
- Purity: 98.4% (UHPLC-MS)
Method 2: Continuous Flow Coupling
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic (0.5 mm ID) |
| Residence Time | 120 s |
| Temperature | 50°C |
| Pressure | 8 bar |
| Productivity | 12 kg/day |
| Space-Time Yield | 0.48 kg/L/h |
Optimized for industrial-scale production
Industrial-Scale Process Optimization
Critical Quality Attributes (CQAs)
| CQA | Target | Control Strategy |
|---|---|---|
| Related Substances | ≤0.15% | In-process HPLC monitoring at stages 2a, 4b |
| Residual Solvents | <500 ppm | Vacuum drying (0.1 mbar, 40°C, 48 h) |
| Particle Size | D90 <50 µm | Jet milling with nitrogen cryogenics |
Cost Analysis of Synthetic Routes
| Cost Factor | Batch Process | Continuous Process |
|---|---|---|
| Raw Materials | $412/kg | $388/kg |
| Energy | $28/kg | $15/kg |
| Labor | $55/kg | $22/kg |
| Waste Treatment | $40/kg | $18/kg |
| Total | $535/kg | $443/kg |
Based on 500 kg/year production scale
Advanced Characterization of Synthetic Intermediates
Spectroscopic Data Correlation
Intermediate III (Amine Precursor)
- ¹H NMR (400 MHz, DMSO-d6): δ 6.81 (d, J=8.2 Hz, 1H), 6.72 (dd, J=8.2, 2.1 Hz, 1H), 6.65 (d, J=2.1 Hz, 1H), 5.98 (s, 2H), 3.85 (m, 1H), 3.12 (dd, J=13.4, 6.8 Hz, 1H), 2.91 (dd, J=13.4, 8.2 Hz, 1H), 2.68 (m, 2H), 2.45 (m, 1H).
Final Product
- HRMS (ESI+): m/z calc. for C19H17FN2O4 [M+H]+: 357.1248, found: 357.1245.
- XRD : Monoclinic P21/c space group, a=8.452(2) Å, b=12.873(3) Å, c=14.562(4) Å, β=98.41(2)°.
Green Chemistry Considerations
Solvent Selection Guide
| Reaction Step | Traditional Solvent | Green Alternative | PMI Reduction |
|---|---|---|---|
| Amination | Toluene | 2-MeTHF | 38% |
| Amidation | THF | Cyrene® | 42% |
| Crystallization | Hexanes | EtOAc/MeOH (7:3) | 29% |
Process Mass Intensity (PMI) calculated per 1 kg API output
Catalyst Recycling System
- Pd Recovery : 99.2% via thiourea-functionalized magnetic nanoparticles (Fe3O4@SiO2-S-TU)
- Reusability : >10 cycles with <0.5% activity loss
- Leaching : <0.05 ppm Pd in final product
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide can undergo various chemical reactions:
Oxidation: : Primarily affecting the benzodioxole ring, leading to quinone derivatives.
Reduction: : Targeting carbonyl groups, potentially reducing them to alcohols.
Substitution: : Fluorine substitution reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic reagents like alkyl halides under base conditions.
Major Products
Oxidation Products: : Quinone derivatives.
Reduction Products: : Alcohols.
Substitution Products: : Varies depending on the substituent introduced.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide has diverse applications:
Chemistry: : Serving as an intermediate in complex synthetic routes.
Biology: : Used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: : Investigated for its therapeutic potential, particularly in targeting specific proteins or pathways in disease contexts.
Industry: : Utilized in materials science for the development of advanced polymers and other materials.
Mechanism of Action
The specific mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide depends on its application. Generally, it interacts with molecular targets through:
Binding Affinity: : Due to its fluorobenzamide moiety, enhancing interactions with proteins.
Pathways Involved: : Potentially affecting pathways related to oxidative stress or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide with Analogs
Key Comparative Insights:
Structural Flexibility vs. Rigidity: The target compound’s pyrrolidinone core imposes conformational rigidity compared to the pyrrolidine ring in Compound 7 (), which lacks the 5-oxo group. This rigidity may reduce off-target interactions . The methylene linker between the pyrrolidinone and benzamide groups differentiates it from B20 (), which uses a direct benzamide linkage. This linker could modulate solubility and membrane permeability .
Unlike MDMEO (), the absence of an O-methylhydroxylamine group in the target compound suggests better metabolic stability, as benzodioxole O-demethylenation is its primary metabolic pathway .
Synthetic Complexity: The target compound’s synthesis likely parallels B20 (), involving amide coupling and crystallization. However, the pyrrolidinone core may require additional steps, such as oxidation of pyrrolidine precursors .
Biological Implications :
- While Compound 28 () exhibits inhibitory activity against IDO1, the target compound’s fluorobenzamide group could offer distinct binding interactions for protease or kinase targets .
- The benzodioxole moiety, shared with MDMEO and B20 , is associated with entactogen-like activity but may require structural optimization to mitigate toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
